molecular formula C21H18N4O5 B2732157 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251681-06-7

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2732157
CAS No.: 1251681-06-7
M. Wt: 406.398
InChI Key: QAWVTIWSJMFQOY-UHFFFAOYSA-N
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Description

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains multiple functional groups, including a phenyl ring, a trimethoxyphenyl group, an oxadiazole ring, and a dihydropyridazinone moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the dihydropyridazinone ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or its derivatives, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or trimethoxyphenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used as a building block for the development of new materials.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, receptors, or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate the activity of receptors involved in inflammation, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares the trimethoxyphenyl group and has shown similar biological activities.

    3,4,5-trimethoxyphenyl-β-aminopropane: This compound also contains the trimethoxyphenyl group and has been studied for its biological activities.

Uniqueness

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups, which contribute to its diverse chemical properties and biological activities. The presence of the oxadiazole ring and the dihydropyridazinone moiety distinguishes it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

1-phenyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)20-22-21(30-24-20)18-15(26)9-10-25(23-18)14-7-5-4-6-8-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWVTIWSJMFQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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